

Grewe Diamine: A Physicochemical and Biological Overview for Drug Development Professionals

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Compound of Interest

Compound Name: 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Cat. No.: B017548

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An In-depth Technical Guide

Introduction

Grewe diamine, systematically known as 4-Amino-5-aminomethyl-2-methylpyrimidine, is a pyrimidine derivative with significant biological relevance, primarily recognized for its role as a key intermediate in the thiamine (Vitamin B1) salvage pathway.^[1] Its chemical structure and reactive amino groups make it a subject of interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, purification, and biological significance of Grewe diamine, tailored for scientists and professionals in the field.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Grewe diamine is fundamental for its application in research and development. These properties influence its solubility, absorption, and reactivity.

Core Properties

Property	Value	Reference
Chemical Formula	C ₆ H ₁₀ N ₄	[1]
Molecular Weight	138.17 g/mol	[1]
CAS Number	95-02-3	[1]
Appearance	Off-White Solid	[2]
Melting Point	126.0 to 130.0 °C	
Boiling Point	Not explicitly available	
Storage Conditions	< -15°C	[3]

Solubility

Quantitative solubility data for Grewe diamine in various solvents is not extensively published. However, its structural features—possessing both polar amino groups and a heterocyclic aromatic ring—suggest it would exhibit solubility in polar solvents. General solubility information indicates it is soluble, which is a favorable property for its use in various applications.[4]

Acid Dissociation Constants (pKa)

Experimentally determined pKa values for Grewe diamine are not readily available in the surveyed literature. As a diamine, it is expected to have two pKa values corresponding to the protonation of the two amino groups. The pKa values of aromatic amines are crucial for predicting their ionization state at physiological pH, which in turn affects their biological activity and pharmacokinetic properties. Computational methods can be employed to predict these values, providing useful estimates for experimental design.[5][6][7]

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of Grewe diamine.

- ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

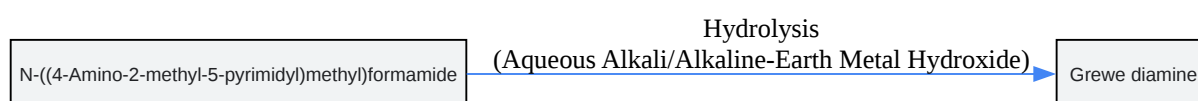
- FTIR Spectroscopy: The infrared spectrum reveals the presence of characteristic functional groups, such as N-H and C-N bonds of the amino groups and the pyrimidine ring vibrations.

Experimental Protocols

Synthesis of Grewe Diamine

A common method for the synthesis of Grewe diamine involves the hydrolysis of N-substituted alkanamides, such as N-((4-Amino-2-methyl-5-pyrimidyl)methyl)formamide.[8]

Reaction:



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Caption: Synthesis of Grewe Diamine via Hydrolysis.

Detailed Protocol (based on patent literature):

- Reaction Setup: The starting material, a compound of the formula N-((4-Amino-2-methyl-5-pyrimidyl)methyl)acyl, is dissolved in an aqueous alkali or alkaline-earth metal hydroxide solution. The reaction is carried out in the presence of an organic solvent.[8]
- Hydrolysis: The mixture is heated to facilitate the hydrolysis of the acyl group, yielding Grewe diamine.[8]
- Workup and Isolation: After the reaction is complete, the organic phase is separated. The Grewe diamine can be crystallized by cooling the organic phase. The resulting crystals are then separated and dried.[8]

Purification by Recrystallization

Purification of the crude Grewe diamine product is crucial to obtain a high-purity compound for further use. Recrystallization is a standard method for purifying solid organic compounds.

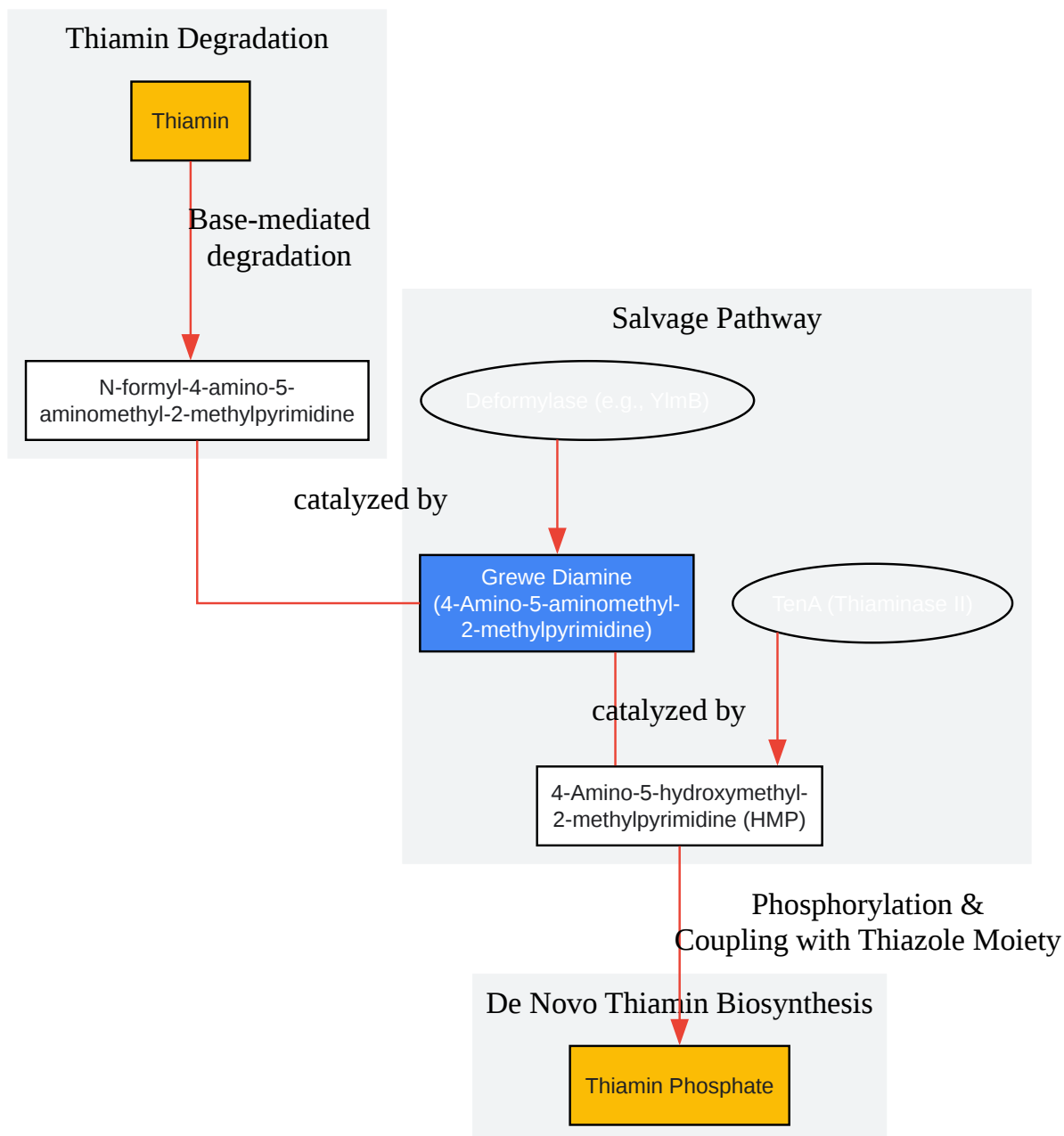
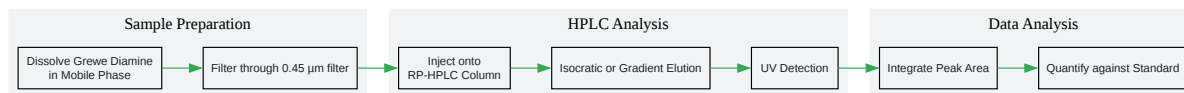
General Protocol:

- **Solvent Selection:** Choose a suitable solvent or solvent mixture in which Grewe diamine is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- **Dissolution:** Dissolve the crude Grewe diamine in a minimum amount of the hot solvent to form a saturated solution.
- **Decolorization (Optional):** If colored impurities are present, they can be removed by adding activated charcoal to the hot solution and then filtering.
- **Crystallization:** Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of pure Grewe diamine will form.
- **Isolation:** Collect the crystals by filtration (e.g., using a Büchner funnel).
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
- **Drying:** Dry the purified crystals, for example, in a vacuum oven.

Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of Grewe diamine and for quantitative analysis. A reverse-phase HPLC method can be employed for its analysis.

Illustrative HPLC Workflow:



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